molecular formula C17H18N2O5 B11576719 N'-{[(2,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide

N'-{[(2,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide

Cat. No.: B11576719
M. Wt: 330.33 g/mol
InChI Key: VJSFPIYLMANHSG-UHFFFAOYSA-N
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Description

N’-{[(2,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide is a complex organic compound characterized by the presence of a benzenecarboximidamide group attached to a 2,4,5-trimethoxyphenyl moiety through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with benzenecarboximidamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminium hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

N’-{[(2,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N’-{[(2,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are modulated by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[(2,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H18N2O5/c1-21-13-10-15(23-3)14(22-2)9-12(13)17(20)24-19-16(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,18,19)

InChI Key

VJSFPIYLMANHSG-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)O/N=C(/C2=CC=CC=C2)\N)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C(=O)ON=C(C2=CC=CC=C2)N)OC)OC

solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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